4-[(5-Amino-1-hydroxynaphthalene-2-sulfonyl)amino]benzoic acid
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Overview
Description
4-[(5-Amino-1-hydroxynaphthalene-2-sulfonyl)amino]benzoic acid is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of both amino and hydroxyl groups attached to a naphthalene ring, which is further connected to a benzoic acid moiety through a sulfonyl linkage. It is used in various scientific and industrial applications due to its reactivity and functional versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Amino-1-hydroxynaphthalene-2-sulfonyl)amino]benzoic acid typically involves multiple steps, starting from naphthalene derivatives. One common method includes the sulfonation of naphthalene using fuming sulfuric acid to introduce sulfonic acid groups. This is followed by nitration using mixed acids to form nitro derivatives. Subsequent reduction of the nitro groups using iron powder and ammonium hydroxide yields the corresponding amino compounds. Finally, these intermediates are coupled with benzoic acid derivatives under controlled conditions to form the target compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for sulfonation and nitration steps, and large-scale reduction processes. The final coupling reactions are carried out in batch reactors with precise control over temperature and pH to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-[(5-Amino-1-hydroxynaphthalene-2-sulfonyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or ammonia can be used under basic conditions.
Major Products
Scientific Research Applications
4-[(5-Amino-1-hydroxynaphthalene-2-sulfonyl)amino]benzoic acid is utilized in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of dyes and pigments.
Biology: It is used in biochemical assays and as a staining agent for microscopy.
Medicine: Research explores its potential as a drug precursor and in the development of diagnostic agents.
Industry: It is employed in the manufacture of specialty chemicals and as a reagent in analytical chemistry.
Mechanism of Action
The mechanism by which 4-[(5-Amino-1-hydroxynaphthalene-2-sulfonyl)amino]benzoic acid exerts its effects involves interactions with various molecular targets. The amino and hydroxyl groups enable it to form hydrogen bonds and interact with enzymes and receptors. The sulfonyl group can participate in electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions modulate biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid: Shares similar structural features but with additional sulfonic acid groups.
5-Amino-2-(4-aminophenyl)amino benzenesulfonic acid: Contains similar functional groups but differs in the arrangement and connectivity of the aromatic rings.
Uniqueness
4-[(5-Amino-1-hydroxynaphthalene-2-sulfonyl)amino]benzoic acid is unique due to its specific combination of functional groups and the spatial arrangement of these groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .
Properties
CAS No. |
93834-97-0 |
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Molecular Formula |
C17H14N2O5S |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
4-[(5-amino-1-hydroxynaphthalen-2-yl)sulfonylamino]benzoic acid |
InChI |
InChI=1S/C17H14N2O5S/c18-14-3-1-2-13-12(14)8-9-15(16(13)20)25(23,24)19-11-6-4-10(5-7-11)17(21)22/h1-9,19-20H,18H2,(H,21,22) |
InChI Key |
ZFELJSWEKHCNJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2O)S(=O)(=O)NC3=CC=C(C=C3)C(=O)O)C(=C1)N |
Origin of Product |
United States |
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